molecular formula C4H6N4O3 B1463427 Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate CAS No. 1256628-07-5

Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate

Cat. No.: B1463427
CAS No.: 1256628-07-5
M. Wt: 158.12 g/mol
InChI Key: XBVVCTSQMFSUSL-UHFFFAOYSA-N
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Description

“Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate” is a chemical compound with the molecular formula C4H6N4O3 and a molecular weight of 158.12 . It is used for research purposes .


Synthesis Analysis

The synthesis of compounds related to “this compound” has been reported in the literature . For instance, N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were synthesized and characterized by multinuclear NMR spectroscopy, IR, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string COC(=O)NC1=NON=C1N . This indicates that the molecule contains a carbamate group (OC(=O)N) and a 1,2,5-oxadiazol-3-yl group.

Scientific Research Applications

Biological Activities and Therapeutic Potential

Oxadiazoles, including derivatives like Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate, have been extensively studied for their diverse pharmacological properties. Research indicates that these compounds show promising antimicrobial, anticancer, and anti-inflammatory activities. Specifically, oxadiazole derivatives have been synthesized to explore their therapeutic applications against various diseases due to their ability to interact effectively with biological targets.

  • Antimicrobial Activity : Studies highlight the antimicrobial efficacy of oxadiazole derivatives, underscoring their potential in addressing antibiotic resistance and developing new antimicrobial agents. The broad spectrum of activity includes antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects, showcasing the versatility of oxadiazole compounds in combating a range of pathogens (Glomb & Świątek, 2021).

  • Anticancer Properties : Oxadiazole derivatives have been investigated for their potential in cancer therapy. The structural features of these compounds, including the 1,2,5-oxadiazol moiety, contribute to their ability to exhibit anticancer activities. Research into these derivatives is driven by the need for more effective and less toxic therapeutic options in oncology (Bala, Kamboj, & Kumar, 2010).

  • Anti-inflammatory and Analgesic Effects : The anti-inflammatory and analgesic properties of oxadiazole derivatives make them candidates for developing new treatments for inflammatory diseases and pain management. Their mechanism of action often involves modulating key biochemical pathways associated with inflammation and pain perception, highlighting their potential in therapeutic applications (Verma et al., 2019).

Future Directions

“Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate” and related compounds are of interest in the field of research due to their potential applications as secondary explosives, oxidizers, and melt-castable explosives . Future research may focus on exploring these applications further and optimizing the synthesis and properties of these compounds.

Properties

IUPAC Name

methyl N-(4-amino-1,2,5-oxadiazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O3/c1-10-4(9)6-3-2(5)7-11-8-3/h1H3,(H2,5,7)(H,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVVCTSQMFSUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701178134
Record name Carbamic acid, N-(4-amino-1,2,5-oxadiazol-3-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701178134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256628-07-5
Record name Carbamic acid, N-(4-amino-1,2,5-oxadiazol-3-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256628-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4-amino-1,2,5-oxadiazol-3-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701178134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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